what is the chemical structure of (-)-Hinokiresinol
what is the chemical structure of (-)-Hinokiresinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of (-)-Hinokiresinol. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its quantitative biological activity. Furthermore, this guide elucidates its mechanism of action, with a particular focus on its modulation of inflammatory signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.
Chemical Structure and Physicochemical Properties
(-)-Hinokiresinol, systematically named 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol, is a norlignan with the molecular formula C₁₇H₁₆O₂.[1] Its structure is characterized by two hydroxyphenyl moieties linked by a five-carbon chain containing two double bonds. The stereochemistry of (-)-Hinokiresinol is defined by the (S) configuration at the C-3 chiral center and an (E) configuration for the double bond between C-1 and C-2.[1] This specific stereoisomer is also referred to as trans-hinokiresinol.
Table 1: Physicochemical Properties of (-)-Hinokiresinol
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₂ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| IUPAC Name | 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | [1] |
| Stereochemistry | (1E, 3S) | [1] |
| CAS Number | 17676-24-3 | [1] |
| Synonyms | trans-Hinokiresinol | [1] |
Biological Activities and Quantitative Data
(-)-Hinokiresinol and its isomers have demonstrated a range of biological activities, including anti-inflammatory, estrogenic, antioxidant, and anti-angiogenic effects. While much of the quantitative data available is for its cis-isomer, nyasol, studies indicate that both isomers possess similar, though sometimes stereo-specific, activities.[2]
Table 2: Summary of Biological Activities and Quantitative Data
| Biological Activity | Target/Assay | Test Substance | IC₅₀ / Activity | Reference |
| Anti-inflammatory | COX-2 mediated PGE₂ production (LPS-treated RAW 264.7 cells) | (-)-Nyasol (cis-isomer) | Significant inhibition at > 1 µM | [3] |
| iNOS-mediated NO production (LPS-treated RAW 264.7 cells) | (-)-Nyasol (cis-isomer) | Significant inhibition at > 1 µM | [3] | |
| 5-Lipoxygenase (5-LOX) mediated leukotriene production (A23187-treated RBL-1 cells) | (-)-Nyasol (cis-isomer) | Inhibition observed | [3] | |
| Estrogenic Activity | Estrogen Receptor Binding | Hinokiresinol (trans and cis isomers) | Appreciable binding activity | [4] |
| Proliferation of T47D breast cancer cells | Hinokiresinol (trans and cis isomers) | Stimulatory effect | [4] | |
| Anti-angiogenic | bFGF or VEGF-induced endothelial cell proliferation | cis-Hinokiresinol | Selective inhibition | |
| Antioxidant | Free radical scavenging | trans- and cis-Hinokiresinol | Similar activities observed | [2] |
| Neuronal injury in cultured cortical neurons (oxygen-glucose deprivation) | trans-Hinokiresinol | Significant decrease in injury | [2] |
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory properties of hinokiresinol isomers are, in part, attributed to their ability to inhibit the production of key inflammatory mediators such as prostaglandins and nitric oxide. This is achieved through the suppression of the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] The expression of both COX-2 and iNOS is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).
The canonical NF-κB signaling pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for COX-2 and iNOS, thereby inducing their transcription and leading to an inflammatory response. While direct evidence for (-)-Hinokiresinol is still emerging, related compounds are known to inhibit this pathway.
Figure 1. The canonical NF-κB signaling pathway leading to the expression of pro-inflammatory proteins.
Experimental Protocols
Isolation of (-)-Hinokiresinol from Chamaecyparis obtusa
(-)-Hinokiresinol can be isolated from the heartwood of Chamaecyparis obtusa. The following is a general protocol based on established phytochemical methods.
Workflow for Isolation
Figure 2. General workflow for the isolation of (-)-Hinokiresinol.
Detailed Methodology:
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Material Preparation: Air-dried and powdered heartwood of Chamaecyparis obtusa is used as the starting material.
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Extraction: The powdered wood is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), often with repeated extractions to ensure maximum yield.
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Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. (-)-Hinokiresinol is typically found in the ethyl acetate fraction.
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Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Purification: Fractions containing (-)-Hinokiresinol are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Estrogen Receptor Binding Assay
The estrogenic activity of (-)-Hinokiresinol can be assessed by its ability to bind to the estrogen receptor (ER). A competitive binding assay is a common method for this evaluation.
Methodology:
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Preparation of ER-containing Cytosol: Uterine tissue from ovariectomized rats is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.[4] The protein concentration of the cytosol is determined.
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Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound, (-)-Hinokiresinol.[4]
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Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
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Separation of Bound and Free Ligand: Receptor-bound radiolabeled estradiol is separated from the unbound ligand. This can be achieved by methods such as hydroxylapatite (HAP) or dextran-coated charcoal (DCC) precipitation followed by centrifugation.
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Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
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Data Analysis: The results are plotted as the percentage of bound [³H]E₂ against the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂, is determined. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.
Conclusion
(-)-Hinokiresinol is a promising natural product with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation. Its anti-inflammatory and estrogenic properties, in particular, suggest potential therapeutic applications in a variety of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the pharmacological potential of this compound. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
